molecular formula C7H5BrClFO B1380448 3-Bromo-4-chloro-2-fluorobenzyl Alcohol CAS No. 1824057-69-3

3-Bromo-4-chloro-2-fluorobenzyl Alcohol

Cat. No.: B1380448
CAS No.: 1824057-69-3
M. Wt: 239.47 g/mol
InChI Key: ZTRDPYMNGHIYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-chloro-2-fluorobenzyl Alcohol is an organic compound with the molecular formula C7H5BrClFO It is a benzyl alcohol derivative that contains bromine, chlorine, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method is the bromination of 4-chloro-2-fluorobenzyl alcohol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation reactions followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-fluorobenzyl Alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The halogen substituents can be reduced to form less halogenated derivatives.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: 3-Bromo-4-chloro-2-fluorobenzaldehyde or 3-Bromo-4-chloro-2-fluorobenzoic acid.

    Reduction: 3-Chloro-2-fluorobenzyl alcohol or 4-Chloro-2-fluorobenzyl alcohol.

    Substitution: Various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-chloro-2-fluorobenzyl Alcohol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloro-2-fluorobenzene
  • 4-Bromo-3-chloro-2-fluorobenzyl alcohol
  • 3-Chloro-2-fluorobenzyl bromide

Uniqueness

3-Bromo-4-chloro-2-fluorobenzyl Alcohol is unique due to the combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique substitution pattern can lead to distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

(3-bromo-4-chloro-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRDPYMNGHIYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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